molecular formula C12H12F3NO B7996650 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

Cat. No.: B7996650
M. Wt: 243.22 g/mol
InChI Key: ZMILBIBKMCVIAI-UHFFFAOYSA-N
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Description

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H12F3NO and a molecular weight of 243.23 g/mol . This compound is characterized by the presence of a trifluorophenoxy group attached to a hexanenitrile chain, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its trifluorophenoxy group may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3,4-Difluoro-phenoxy)hexanenitrile
  • 6-(2,4,5-Trifluoro-phenoxy)hexanenitrile
  • 6-(2,3,5-Trifluoro-phenoxy)hexanenitrile

Uniqueness

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the trifluoro groups on the phenoxy ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

6-(2,3,4-trifluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-9-5-6-10(12(15)11(9)14)17-8-4-2-1-3-7-16/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMILBIBKMCVIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCCCCCC#N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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